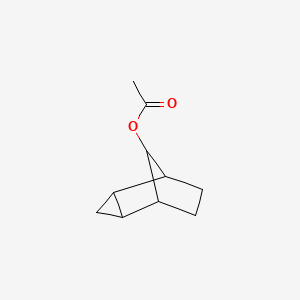
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molar mass of 166.22 g/mol It is a derivative of tricyclo[32102,4]octane, a bicyclic hydrocarbon, and features an acetate group attached to the 8th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves the following steps:
Formation of the Tricyclo[3.2.1.02,4]octane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Hydroxylation: The tricyclo[3.2.1.02,4]octane core is then hydroxylated at the 8th carbon atom using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
Uniqueness
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry and structural configuration. The exo-syn- arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
32350-51-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
8-tricyclo[3.2.1.02,4]octanyl acetate |
InChI |
InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |
InChI Key |
WHVJMEKNSSSAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2CCC1C3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)





![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

